
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane
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Overview
Description
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a pentenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane-5-methanol with 3-methylpent-4-en-1-ol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be used as an intermediate in the synthesis of more complex organic molecules. For instance, it can be oxidized to yield ketones or aldehydes and reduced to produce alcohols or alkanes.
Pharmacological Investigations
Research into the pharmacological properties of this compound is ongoing. Its structural characteristics suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents. Preliminary studies indicate that dioxolanes may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in coatings, adhesives, and sealants due to its stability and reactivity .
Case Study 1: Synthesis of Dioxolane Derivatives
A study demonstrated the synthesis of various dioxolane derivatives using this compound as a starting material. The derivatives exhibited enhanced solubility and reactivity compared to traditional dioxolanes, making them suitable for applications in drug formulation and delivery systems.
Case Study 2: Pharmacological Potential
In another investigation focused on the pharmacological potential of dioxolanes, researchers found that compounds similar to this compound displayed significant anti-inflammatory activity in vitro. This suggests that further studies could lead to the development of new anti-inflammatory drugs based on this compound's structure.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler cyclic ether with two oxygen atoms at the 1 and 3 positions.
2,2-Dimethyl-1,3-dioxolane: A dioxolane derivative with two methyl groups.
2,2,4,4-Tetramethyl-1,3-dioxolane: A closely related compound with a similar structure but lacking the pentenyl side chain.
Uniqueness
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane is unique due to its multiple methyl groups and the presence of a pentenyl side chain, which may confer distinct chemical and physical properties compared to other dioxolanes.
Biological Activity
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane is an organic compound classified as a dioxolane. Its unique structure features multiple methyl groups and a pentenyl side chain, contributing to its potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications.
- IUPAC Name: 2,2,4,4-tetramethyl-5-(3-methylpent-4-enyl)-1,3-dioxolane
- Molecular Formula: C13H24O2
- Molecular Weight: 212.33 g/mol
- Boiling Point: Approximately 238.6 °C (predicted)
- Density: 0.860 g/cm³ (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structural features allow it to participate in biochemical pathways that may influence cellular processes.
Antimicrobial Properties
Research indicates that dioxolanes exhibit significant antibacterial and antifungal activities. A study focusing on similar dioxolanes demonstrated that many compounds within this class showed promising results against a range of pathogens:
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
Compound 1 | MIC: 625–1250 µg/mL against S. aureus | Active against C. albicans |
Compound 2 | Significant activity against S. epidermidis | Active against C. albicans |
Compound 3 | No activity against Gram-negative bacteria | Not tested |
Compound 4 | Perfect activity against P. aeruginosa (MIC: 625 µg/mL) | Active against C. albicans |
The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as effective agents in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological properties of dioxolanes:
- Antibacterial Study : A series of new 1,3-dioxolanes were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that most compounds exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some achieving low MIC values .
- Antifungal Activity : The same study revealed that all tested dioxolanes demonstrated antifungal properties against Candida albicans, highlighting their potential in treating fungal infections .
- Pharmacological Potential : Investigations into the pharmacological applications of dioxolanes have shown their potential as intermediates in drug synthesis, particularly for compounds targeting infectious diseases .
Properties
IUPAC Name |
2,2,4,4-tetramethyl-5-(3-methylpent-4-enyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-7-10(2)8-9-11-12(3,4)15-13(5,6)14-11/h7,10-11H,1,8-9H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINVOSHMYMFFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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